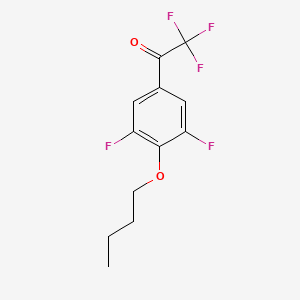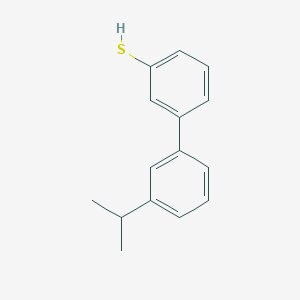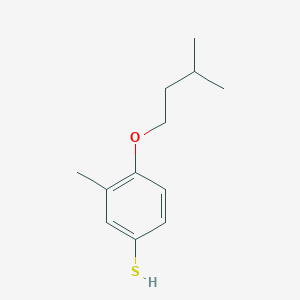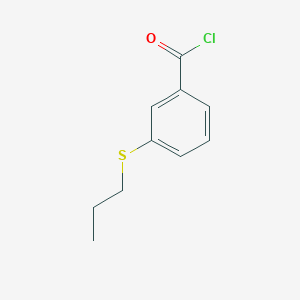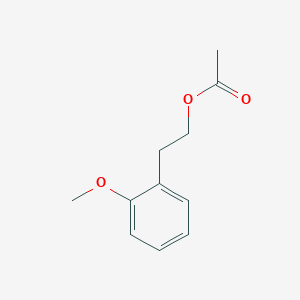
2-Methoxyphenethyl acetate
Overview
Description
2-Methoxyphenethyl acetate is a useful research compound. Its molecular formula is C11H14O3 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Diesel Additive for Emission Reduction : 2-methoxyethyl acetate (MEA) has been identified as a promising oxygenated additive for diesel. It can decrease exhaust smoke and improve engine combustion and emissions. Studies demonstrate that MEA can reduce smoke, HC, and CO emissions from diesel engines, although its impact on NOx emissions is minimal (Gong Yanfeng et al., 2007).
Synthesis of Indole and Quinoline Derivatives : Nitrogen-tethered 2-methoxyphenols can be dearomatized into orthoquinol acetates, facilitating the synthesis of indole and quinoline derivatives. This process holds potential for the synthesis of functionalized lycorine-type alkaloid skeletons (S. Quideau et al., 2001).
Metabolism Studies : Research on the metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats has identified several metabolites related to 2-methoxyphenethyl acetate. These findings suggest multiple metabolic pathways for substances like 2C-B in rats (T. Kanamori et al., 2002).
Shape Selective Acylation : The acylation of 2-methoxynaphthalene with acetic anhydride over polymorph C of Beta (ITQ-17) zeolite results in the formation of 2-acetylmethoxynaphthalene and 1-acetylmethoxynaphthalene. This process highlights the role of zeolite in shape-selective catalysis (P. Botella et al., 2003).
Attenuation of Industrial Solvent Toxicity : 2-Methoxyethanol, a toxic industrial solvent, can have its reproductive toxicity mitigated by compounds like serine, acetate, and glycine. This finding is significant for industrial safety and health management (C. Mebus et al., 1989).
Learning and Memory Enhancement : A study synthesized 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate(hydrochloride) and found it to enhance learning and memory in mice, suggesting its potential application in neuropharmacology (Jiang Jing-ai, 2006).
properties
IUPAC Name |
2-(2-methoxyphenyl)ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9(12)14-8-7-10-5-3-4-6-11(10)13-2/h3-6H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFQYCSKLQMDKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



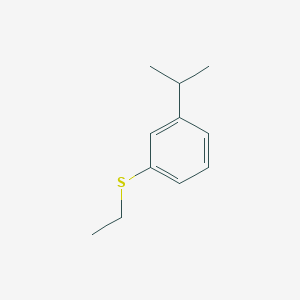

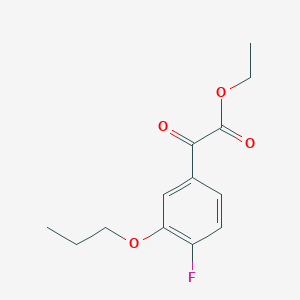
![1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol](/img/structure/B7991613.png)
![2-[4-(Diethylamino)phenyl]-2-propanol](/img/structure/B7991619.png)
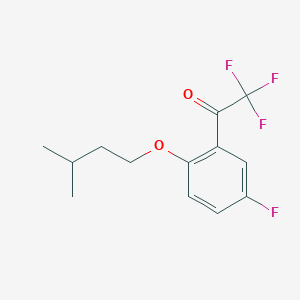
![Methyl 1-[(3-chloro-4-fluorophenyl)methyl]piperidine-4-carboxylate](/img/structure/B7991628.png)

